molecular formula C13H7F6NO B13429616 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline

Cat. No.: B13429616
M. Wt: 307.19 g/mol
InChI Key: PZTQLYILXPCXHB-UHFFFAOYSA-N
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Description

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline is an organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group

Preparation Methods

The synthesis of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline typically involves multiple steps, including halogenation and coupling reactions. One common method involves the use of 2,6-difluoro-4-(trifluoromethyl)phenol as a starting material, which undergoes a nucleophilic substitution reaction with 2-fluoroaniline under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline can undergo various chemical reactions, including:

Scientific Research Applications

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein binding.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced bioavailability and stability.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline can be compared to other fluorinated compounds such as:

These comparisons highlight the unique properties of this compound, particularly its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C13H7F6NO

Molecular Weight

307.19 g/mol

IUPAC Name

5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline

InChI

InChI=1S/C13H7F6NO/c14-8-2-1-7(5-11(8)20)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H,20H2

InChI Key

PZTQLYILXPCXHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)N)F

Origin of Product

United States

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